BenchChemオンラインストアへようこそ!

6-bromo-7-methylquinazolin-4(3H)-one

Lipophilicity Physicochemical Properties Drug Design

6-Bromo-7-methylquinazolin-4(3H)-one (943605-85-4) is the essential 6-bromo regioisomer for Raf kinase inhibitor development (WO2008/153947 A2). Its LogP (2.4063) differs sharply from the 8-bromo isomer (3.2616) and parent (1.2315), making it critical for SAR studies on halogen substitution effects on permeability and metabolic stability. The 6-bromine enables Suzuki-Miyaura and Buchwald-Hartwig cross-coupling diversification unavailable with the non-halogenated scaffold. Also ideal as an HPLC/GC-MS retention marker or pre-formulation model for brominated leads. Verify ≥95% purity upon procurement.

Molecular Formula C9H7BrN2O
Molecular Weight 239.07 g/mol
CAS No. 943605-85-4
Cat. No. B1384377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-7-methylquinazolin-4(3H)-one
CAS943605-85-4
Molecular FormulaC9H7BrN2O
Molecular Weight239.07 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1Br)C(=O)NC=N2
InChIInChI=1S/C9H7BrN2O/c1-5-2-8-6(3-7(5)10)9(13)12-4-11-8/h2-4H,1H3,(H,11,12,13)
InChIKeyFKRDXXSLEVUNSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-7-methylquinazolin-4(3H)-one: A Critical Halogenated Quinazolinone Scaffold for Medicinal Chemistry and Kinase Inhibitor Development


6-Bromo-7-methylquinazolin-4(3H)-one (CAS 943605-85-4) is a brominated heterocyclic compound belonging to the quinazolin-4(3H)-one family, a privileged scaffold in medicinal chemistry due to its diverse biological activities [1]. It features a core structure of a fused benzene and pyrimidine ring system, with a characteristic bromine substituent at the 6-position and a methyl group at the 7-position . Its molecular formula is C9H7BrN2O, with a molecular weight of 239.07 g/mol, and it exhibits distinct physicochemical properties such as a boiling point of 450.6°C at 760 mmHg and a density of 1.72 g/cm³ . This compound is primarily recognized as a key synthetic intermediate in the preparation of more complex pharmaceutical agents, particularly those targeting protein kinases for oncology applications [2].

The Criticality of Precise Halogenation: Why 6-Bromo-7-methylquinazolin-4(3H)-one Cannot Be Substituted with Unhalogenated or Positional Isomers


Generic substitution among quinazolinone derivatives is scientifically unsound due to the profound impact of halogen substitution on both physicochemical properties and biological function. The presence, type, and specific position of a halogen atom on the quinazolinone core are critical determinants of a molecule's lipophilicity (LogP), metabolic stability, and target binding affinity [1]. For instance, the introduction of a bromine atom at the 6-position, as in 6-bromo-7-methylquinazolin-4(3H)-one, leads to a significant increase in LogP compared to its non-brominated parent, 7-methylquinazolin-4(3H)-one, thereby altering its pharmacokinetic profile [2]. Furthermore, the 6-bromo substitution provides a distinct synthetic handle for downstream functionalization, such as Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, which is not possible with the parent scaffold [1]. Even a positional isomer, such as the 8-bromo variant, exhibits a markedly different LogP value, underscoring that the specific regioisomer is a unique chemical entity with distinct properties that cannot be interchanged without altering experimental outcomes [3]. Therefore, for research requiring a specific brominated building block with defined reactivity and physical characteristics, the exact compound must be procured.

Quantitative Differentiation of 6-Bromo-7-methylquinazolin-4(3H)-one: A Comparative Analysis of Key Physicochemical and Functional Attributes


Enhanced Lipophilicity Profile Compared to Non-Halogenated Parent Scaffold

The 6-bromo substitution in 6-bromo-7-methylquinazolin-4(3H)-one results in a significantly higher partition coefficient (LogP) compared to its non-brominated parent, 7-methylquinazolin-4(3H)-one. This quantifiable increase in lipophilicity is a key differentiator for applications requiring improved membrane permeability or altered pharmacokinetics [1].

Lipophilicity Physicochemical Properties Drug Design

Regioisomeric Differentiation in Lipophilicity: 6-Bromo vs. 8-Bromo Substitution

The position of the bromine atom on the quinazolinone ring significantly alters the compound's lipophilic character. A direct comparison between the 6-bromo and 8-bromo positional isomers reveals a notable difference in their calculated LogP values, demonstrating that they are distinct chemical entities with different property profiles [1][2].

Regioisomerism Lipophilicity Structure-Property Relationship

Altered Physical State and Thermal Properties Relative to Parent Scaffold

The introduction of a heavy bromine atom substantially modifies the physical properties of the quinazolinone core. Compared to its non-brominated parent, 6-bromo-7-methylquinazolin-4(3H)-one exhibits a significantly higher molecular weight, boiling point, and density. These changes are crucial for applications involving formulation, purification, or handling .

Physicochemical Characterization Thermal Stability Material Properties

Validated Utility as a Key Intermediate in Patented Raf Kinase Inhibitor Synthesis

The compound's strategic importance is validated by its explicit citation as a synthetic intermediate in Amgen's patent WO2008/153947 A2, which covers heterocyclic compounds as Raf kinase modulators for cancer therapy. This provides a clear, application-driven rationale for its procurement over non-halogenated analogs that lack the reactive bromine handle necessary for the described synthetic pathways [1].

Kinase Inhibitor Synthetic Intermediate Oncology

Defined Application Scenarios for 6-Bromo-7-methylquinazolin-4(3H)-one Based on Quantifiable Differentiation


Synthesis of Raf Kinase Inhibitor Analogs via Cross-Coupling Reactions

Based on its citation as an intermediate in patent WO2008/153947 A2 [1], this compound is the preferred choice for medicinal chemistry teams developing novel Raf kinase inhibitors. The presence of the bromine atom at the 6-position provides a specific site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the rapid diversification of the quinazolinone core. This specific functionality is absent in the non-halogenated 7-methylquinazolin-4(3H)-one scaffold, making the brominated analog an essential building block for this research area.

Structure-Activity Relationship (SAR) Studies Focusing on Halogen Position and Lipophilicity

The quantifiable difference in LogP between the 6-bromo (LogP = 2.4063) and 8-bromo (LogP = 3.2616) positional isomers, as well as the non-halogenated parent (LogP = 1.23150), makes 6-bromo-7-methylquinazolin-4(3H)-one a critical control compound [2][3]. It is indispensable for SAR campaigns aimed at understanding the impact of regioisomeric halogen substitution on drug-like properties such as membrane permeability and metabolic stability. Using the precise isomer ensures that observed biological effects can be accurately attributed to the specific structural feature under investigation.

Development of Chromatographic and Analytical Methods Requiring a Distinct Physicochemical Profile

The significantly different physical properties of 6-bromo-7-methylquinazolin-4(3H)-one compared to its parent scaffold—specifically the higher boiling point (450.6°C vs. 311.6°C), density (1.72 vs. 1.26 g/cm³), and molecular weight (239.07 vs. 160.17 g/mol) —make it an ideal candidate for analytical method development. It can serve as a distinct retention time marker in HPLC or GC-MS methods designed to monitor complex synthetic reactions or to separate closely related impurities, providing clear resolution from the non-brominated starting material.

Formulation and Pre-formulation Studies for Brominated Drug Candidates

For research programs where the final drug candidate is a brominated quinazolinone, 6-bromo-7-methylquinazolin-4(3H)-one can be used as a model compound in early pre-formulation studies. Its increased lipophilicity (LogP = 2.4063) and distinct thermal properties (boiling point 450.6°C) compared to non-halogenated analogs provide a more accurate proxy for assessing solubility challenges, solid-state stability, and excipient compatibility in early-stage development, thereby de-risking the progression of more complex, brominated leads [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-bromo-7-methylquinazolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.